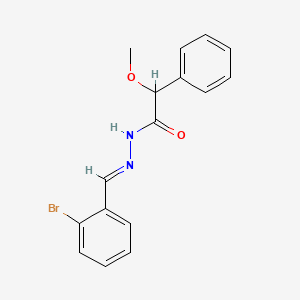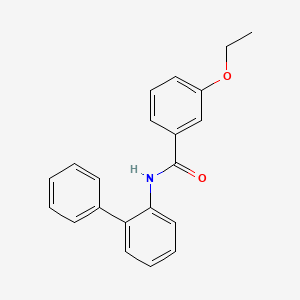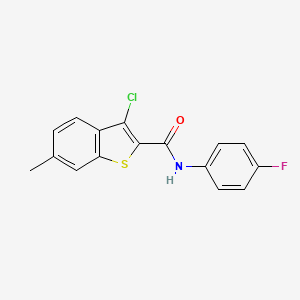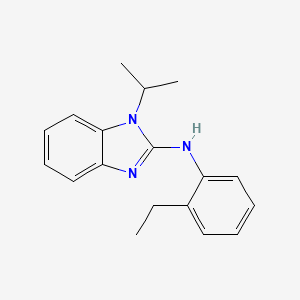
1-(2-chlorophenyl)-4-(4-ethylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-4-(4-ethylbenzyl)piperazine (also known as GBR-12909) is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain by blocking its reuptake. This property makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse.
Mecanismo De Acción
GBR-12909 works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in its concentration in the synaptic cleft. This, in turn, enhances dopaminergic neurotransmission and can improve various neurological functions, including motor control, attention, and reward processing.
Biochemical and Physiological Effects:
GBR-12909 has been shown to have various biochemical and physiological effects in the brain. For instance, it can increase the levels of dopamine and its metabolites in the striatum, which is a brain region involved in motor control and reward processing. It can also increase the levels of norepinephrine and serotonin in the prefrontal cortex, which is a brain region involved in attention and executive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
GBR-12909 has several advantages as a research tool for investigating dopamine function in the brain. It is a highly selective dopamine reuptake inhibitor, which means it can specifically target dopaminergic neurotransmission without affecting other neurotransmitter systems. It is also relatively easy to synthesize and can be administered in various forms, including intraperitoneal injection and oral gavage.
However, GBR-12909 also has some limitations as a research tool. For instance, it can be toxic at high doses and can cause neurotoxicity in some animal models. It can also have off-target effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Direcciones Futuras
There are several future directions for research on GBR-12909. One potential direction is to investigate its potential as a treatment for other neurological disorders, such as depression and anxiety. Another direction is to develop more selective and potent dopamine reuptake inhibitors that can overcome the limitations of GBR-12909. Additionally, future research could focus on elucidating the molecular mechanisms underlying the neurotoxicity of GBR-12909 and developing strategies to mitigate its adverse effects.
Métodos De Síntesis
GBR-12909 can be synthesized using various methods, including the reduction of 1-(2-chlorophenyl)piperazine with sodium borohydride, the reaction of 1-(2-chlorophenyl)piperazine with 4-ethylbenzyl chloride in the presence of a base, or the condensation of 1-(2-chlorophenyl)piperazine with 4-ethylbenzaldehyde in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
GBR-12909 has been extensively studied for its potential therapeutic applications in various neurological disorders. For instance, it has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models. It has also been investigated as a potential treatment for ADHD, as it can improve attention and impulsivity in animal models and human subjects. Additionally, GBR-12909 has been studied for its potential to reduce drug-seeking behavior in individuals with substance abuse disorders.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-2-16-7-9-17(10-8-16)15-21-11-13-22(14-12-21)19-6-4-3-5-18(19)20/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXNAJUBVIHMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)





![2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5786528.png)
![N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B5786550.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5786583.png)